molecular formula C13H11N2O4S2- B13055076 (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

Cat. No.: B13055076
M. Wt: 323.4 g/mol
InChI Key: MJNFYTSYKPYYNA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate is a complex organic compound with the molecular formula C13H11N2O4S2. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as piperidine in ethanol under reflux for a specified period . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C13H11N2O4S2-

Molecular Weight

323.4 g/mol

IUPAC Name

3-[[1-amino-2-(benzenesulfonyl)ethylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O4S2/c14-11(15-10-6-7-20-12(10)13(16)17)8-21(18,19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)(H,16,17)/p-1

InChI Key

MJNFYTSYKPYYNA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=NC2=C(SC=C2)C(=O)[O-])N

Origin of Product

United States

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